molecular formula C19H18O7 B13720453 3-Hydroxy-2',4',5',7-tetramethoxyflavone

3-Hydroxy-2',4',5',7-tetramethoxyflavone

Cat. No.: B13720453
M. Wt: 358.3 g/mol
InChI Key: JIGPTRZDQGCODU-UHFFFAOYSA-N
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Description

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of four methoxy groups and one hydroxy group attached to the flavone backbone. It has been isolated from various plant sources and is of significant interest due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2’,4’,5’,7-tetramethoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of methoxy and hydroxy groups contributes to its lipophilicity and ability to interact with various molecular targets, making it a versatile compound for therapeutic applications .

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

3-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-10-5-6-11-14(7-10)26-19(18(21)17(11)20)12-8-15(24-3)16(25-4)9-13(12)23-2/h5-9,21H,1-4H3

InChI Key

JIGPTRZDQGCODU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3OC)OC)OC)O

Origin of Product

United States

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